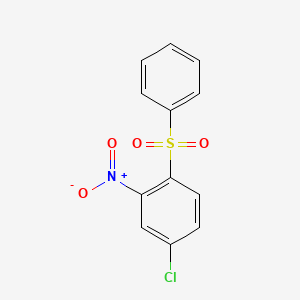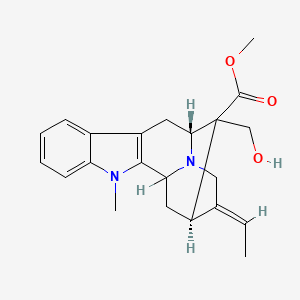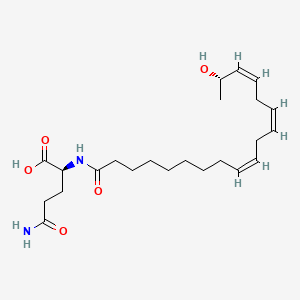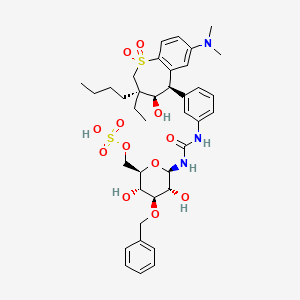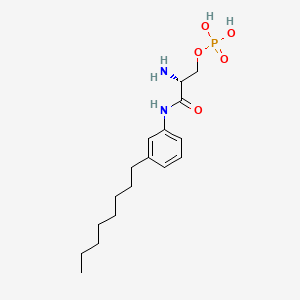
Kribb3
Overview
Description
Mechanism of Action
Target of Action
KRIBB3 primarily targets Heat Shock Protein 27 (HSP27) . HSP27 is a chaperone protein that plays a crucial role in cellular processes such as protein folding and protection against stress conditions . This compound acts as an inhibitor of HSP27 phosphorylation .
Mode of Action
this compound interacts directly with HSP27, inhibiting its phosphorylation . This inhibition is particularly significant in the context of Protein Kinase C (PKC)-dependent phosphorylation of HSP27 . By blocking this phosphorylation, this compound disrupts the normal functioning of HSP27 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway . HSP27, when phosphorylated, is known to regulate the NF-κB pathway . Therefore, by inhibiting the phosphorylation of HSP27, this compound impacts the regulation of this pathway .
Result of Action
The inhibition of HSP27 phosphorylation by this compound has several effects at the molecular and cellular levels. It leads to an increase in the expression of inflammatory factors like IL-1β and IL-6 . Additionally, this compound induces cell cycle arrest at the G2/M phase and activates apoptosis in certain cell types .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS) can promote the expression of HSP27 in colonic epithelial cells . In such a scenario, the effect of this compound, which inhibits HSP27 phosphorylation, could be more pronounced .
Biochemical Analysis
Biochemical Properties
Kribb3 plays a significant role in biochemical reactions, particularly in the context of cell cycle control. It interacts with various biomolecules, including enzymes and proteins, to inhibit cell cycle progression . The nature of these interactions is largely based on the ability of this compound to bind to these biomolecules and alter their function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound has been shown to inhibit the proliferation of HCT-116 colorectal cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound has been identified as a tubulin inhibitor, affecting the polymerization of tubulin, a key protein in the mitotic process .
Temporal Effects in Laboratory Settings
Over time, this compound has shown consistent effects in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been detailed in the literature, the antiproliferative activity of this compound on cancer cells suggests potential dosage-dependent effects .
Subcellular Localization
Given its role as a tubulin inhibitor, it may be localized to areas of the cell where tubulin is abundant or active .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kribb3 is synthesized through a multi-step process involving the formylation of 4-ethyl-resorcinol with dimethylformamide and phosphorus oxychloride to produce 5-ethyl-2-hydroxy-4-methoxybenzaldehyde. This intermediate is then dimethylated using methyl iodide and potassium carbonate. The resulting aldehyde undergoes a Grignard reaction with 4-methoxybenzylmagnesium chloride, followed by oxidation with tetrapropylammonium perruthenate and N-methylmorpholine N-oxide to yield a ketone. The ketone is then condensed with dimethylformamide dimethylacetal and cyclized in methanolic acetic acid in the presence of sodium carbonate to form the isoxazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key steps involve careful control of reaction conditions and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Kribb3 primarily undergoes reactions related to its role as a microtubule inhibitor. It interacts with proteins and enzymes involved in cell cycle regulation and apoptosis. The compound is known to inhibit protein kinase C-dependent phosphorylation of heat shock protein 27, thereby blocking tumor cell migration and invasion .
Common Reagents and Conditions
Phosphorylation Inhibition: this compound inhibits the phosphorylation of heat shock protein 27 in the presence of protein kinase C activators such as phorbol 12-myristate 13-acetate.
Cyclization: The formation of the isoxazole ring involves cyclization in methanolic acetic acid with sodium carbonate as a base.
Major Products
The primary product of interest from reactions involving this compound is the inhibition of tumor cell migration and invasion, leading to potential therapeutic applications in cancer treatment .
Scientific Research Applications
Kribb3 has been extensively studied for its applications in cancer research. It exhibits potent antitumoral activity by inhibiting the proliferation of cancer cells, arresting the cell cycle at the G2/M phase, and inducing apoptosis. The compound has shown efficacy in various cancer cell lines, including colorectal, breast, and lung cancer cells .
In addition to its anticancer properties, this compound has been investigated for its role in regulating inflammatory responses. It inhibits the phosphorylation of IκB-α and the activation of the nuclear factor-κB pathway, thereby modulating the inflammatory response in intestinal epithelial cells .
Comparison with Similar Compounds
Kribb3 is part of a broader class of isoxazole derivatives known for their anticancer properties. Similar compounds include:
Nocodazole: A well-known anti-mitotic agent that also inhibits microtubule polymerization.
3,4,5-Isoxazole Derivatives: These compounds have demonstrated promising anticancer activity by inhibiting heat shock protein 90, which stabilizes various proteins involved in oncogenesis.
Combretastatin A-4 Derivatives: Modified versions of this natural product have shown improved antiproliferative activity against human hepatocellular carcinoma cells.
This compound stands out due to its specific mechanism of action involving heat shock protein 27 and its potent antimigratory and anti-invasive activities.
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHIGLOMVMJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425315 | |
| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129414-88-6 | |
| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


